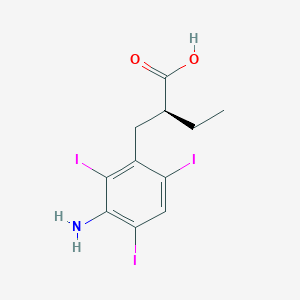
Iopanoic acid, (+)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopanoic acid, (+)- is a complex organic compound with the molecular formula C11H12I3NO2. This compound is characterized by the presence of three iodine atoms, an amino group, and an ethyl group attached to a benzene ring. It is known for its significant applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iopanoic acid, (+)- typically involves the iodination of 3-amino-alpha-ethylbenzenepropanoic acid. The process includes the following steps:
Iodination: The 3-amino-alpha-ethylbenzenepropanoic acid is dissolved in water, and iodine monochloride is added to the solution.
Purification: The reaction mixture is then subjected to purification processes such as filtration and recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The production is carried out in reactors equipped with stirring mechanisms and temperature control systems to maintain the desired reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Iopanoic acid, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxyl or amino groups, solvents such as ethanol or water.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxyl or amino derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
Iopanoic acid, (+)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Iopanoic acid, (+)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms play a crucial role in its binding affinity and specificity. The pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, 3-amino-, ethyl ester: Similar structure but lacks iodine atoms.
Benzenepropanoic acid, α-hydroxy-, methyl ester: Contains a hydroxyl group instead of iodine atoms.
Uniqueness
Iopanoic acid, (+)- is unique due to its three iodine atoms, which impart distinct chemical and physical properties. These iodine atoms enhance its reactivity and make it suitable for applications in diagnostic imaging and as a reagent in organic synthesis .
Eigenschaften
CAS-Nummer |
17879-96-8 |
|---|---|
Molekularformel |
C11H12I3NO2 |
Molekulargewicht |
570.93 g/mol |
IUPAC-Name |
(2S)-2-[(3-amino-2,4,6-triiodophenyl)methyl]butanoic acid |
InChI |
InChI=1S/C11H12I3NO2/c1-2-5(11(16)17)3-6-7(12)4-8(13)10(15)9(6)14/h4-5H,2-3,15H2,1H3,(H,16,17)/t5-/m0/s1 |
InChI-Schlüssel |
OIRFJRBSRORBCM-YFKPBYRVSA-N |
SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Isomerische SMILES |
CC[C@@H](CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Kanonische SMILES |
CCC(CC1=C(C(=C(C=C1I)I)N)I)C(=O)O |
Synonyme |
Benzenepropanoic acid, 3-amino-α-ethyl-2,4,6-triiodo-, (S)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















